molecular formula C10H9N2S2- B11699348 5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate

5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate

Cat. No.: B11699348
M. Wt: 221.3 g/mol
InChI Key: ACEWBOIMCFVVKN-UHFFFAOYSA-M
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Description

5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate is a heterocyclic compound that features a pyrazole ring fused with a carbodithioate group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate typically involves the cyclization of chalcones with hydrazine hydrate in the presence of acetic acid. The reaction proceeds through a Claisen-Schmidt condensation followed by cyclization . The crude product is often purified by recrystallization or silica gel column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate is unique due to its specific combination of a pyrazole ring and a carbodithioate group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit CDK2 and other molecular targets makes it a promising candidate for drug development .

Properties

Molecular Formula

C10H9N2S2-

Molecular Weight

221.3 g/mol

IUPAC Name

3-phenyl-3,4-dihydropyrazole-2-carbodithioate

InChI

InChI=1S/C10H10N2S2/c13-10(14)12-9(6-7-11-12)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,13,14)/p-1

InChI Key

ACEWBOIMCFVVKN-UHFFFAOYSA-M

Canonical SMILES

C1C=NN(C1C2=CC=CC=C2)C(=S)[S-]

Origin of Product

United States

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